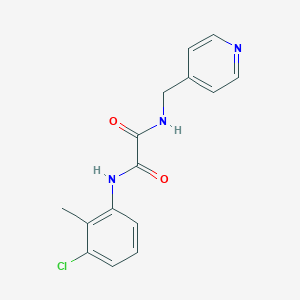![molecular formula C17H25ClN4O4S B480184 N~1~-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N~2~-isopropylethanediamide CAS No. 487036-10-2](/img/structure/B480184.png)
N~1~-(2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N~2~-isopropylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide is a complex organic compound that features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide typically involves multiple steps:
Formation of 4-Chloro-benzenesulfonyl chloride: This intermediate is prepared by reacting 4-chlorobenzene with chlorosulfuric acid at elevated temperatures.
Piperazine Derivative Formation: The piperazine ring is then functionalized with the 4-chloro-benzenesulfonyl chloride under basic conditions to form the sulfonyl-piperazine derivative.
Oxalamide Formation: The final step involves the reaction of the sulfonyl-piperazine derivative with isopropyl oxalyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced, leading to different functional derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Employed in studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity . The piperazine ring can interact with various receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Benzenesulfonamide Derivatives: Compounds with similar sulfonyl groups used in medicinal chemistry.
Sulfone and Sulfide Derivatives: Compounds formed through oxidation and reduction of the sulfonyl group.
Uniqueness
N-{2-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-ethyl}-N’-isopropyl-oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in research .
Properties
CAS No. |
487036-10-2 |
|---|---|
Molecular Formula |
C17H25ClN4O4S |
Molecular Weight |
416.9g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]-N'-propan-2-yloxamide |
InChI |
InChI=1S/C17H25ClN4O4S/c1-13(2)20-17(24)16(23)19-7-8-21-9-11-22(12-10-21)27(25,26)15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
MSQDHICBROJKJJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B480122.png)
![3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B480128.png)
![2,3-bis(4-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B480141.png)
![N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480157.png)
![N'-(3,4-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]oxamide](/img/structure/B480159.png)
![N-benzyl-N'-(2-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480183.png)
![N-(4-bromo-3-methylphenyl)-N'-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480185.png)
![N-(4-bromophenyl)-N'-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480189.png)
![2-{3-nitrophenyl}-3a-methyl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480191.png)

![N-(4-chlorobenzyl)-N'-(2-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480200.png)
![N-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B480201.png)
![N-Benzyl-N'-{2-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480250.png)
![N'-(4-bromophenyl)-N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480252.png)
